molecular formula C19H22N2OS B14932359 1-(4-Methylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone

1-(4-Methylpiperazin-1-yl)-2-phenyl-2-(phenylsulfanyl)ethanone

Cat. No.: B14932359
M. Wt: 326.5 g/mol
InChI Key: MYQCXXNCHYGZFX-UHFFFAOYSA-N
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Description

1-(4-METHYLPIPERAZINO)-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE is a complex organic compound that features a piperazine ring substituted with a methyl group, a phenyl group, and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPIPERAZINO)-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the reaction of 4-methylpiperazine with a phenyl-substituted ethanone under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like n-butanol at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPIPERAZINO)-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and phenylsulfanyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

1-(4-METHYLPIPERAZINO)-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPIPERAZINO)-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it has been studied as a potential ligand for histamine H4 receptors, which play a role in inflammatory and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-METHYLPIPERAZINO)-2-PHENYL-2-(PHENYLSULFANYL)-1-ETHANONE is unique due to its combination of a piperazine ring with phenyl and phenylsulfanyl groups, which confer distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C19H22N2OS

Molecular Weight

326.5 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)-2-phenyl-2-phenylsulfanylethanone

InChI

InChI=1S/C19H22N2OS/c1-20-12-14-21(15-13-20)19(22)18(16-8-4-2-5-9-16)23-17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3

InChI Key

MYQCXXNCHYGZFX-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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